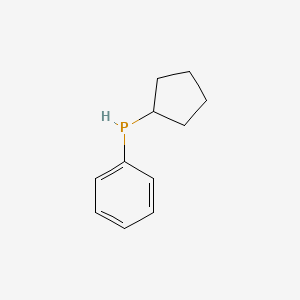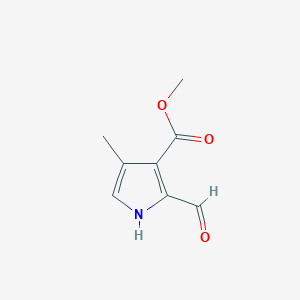
p-Nitrophenyl phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl phosphinate is a chemical compound known for its role as a chromogenic substrate in various biochemical assays. It is particularly used in enzyme-linked immunosorbent assays (ELISA) and spectrophotometric assays to measure the activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl phosphinate typically involves the reaction of p-nitrophenol with phosphinic acid or its derivatives. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained. The hydrolysis of phosphinates can be carried out under both acidic and basic conditions, with the C-O bond being cleaved by agents such as trimethylsilyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful control of temperature, pH, and the use of catalysts to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrophenyl phosphinate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphatases, leading to the formation of p-nitrophenol and inorganic phosphate.
Oxidation and Reduction: These reactions can modify the nitro group, converting it to different functional groups such as amines.
Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline or acidic conditions with enzymes like alkaline phosphatase.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include p-nitrophenol, which is a yellow compound that can be measured spectrophotometrically, and various derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl phosphinate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of phosphatases.
Biology: Employed in assays to study enzyme functions and interactions.
Medicine: Utilized in diagnostic tests to measure enzyme levels in biological samples.
Wirkmechanismus
The mechanism by which p-Nitrophenyl phosphinate exerts its effects involves the hydrolysis of the phosphate ester bond by phosphatases. This reaction releases p-nitrophenol and inorganic phosphate. The p-nitrophenol produced is a chromogenic compound that absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Nitrophenyl phosphate: Another chromogenic substrate used in similar assays.
Phosphinic acids: Compounds with similar structures but different functional groups.
Phosphonates: Similar in structure but with different chemical properties and applications.
Uniqueness
p-Nitrophenyl phosphinate is unique due to its specific use as a substrate for phosphatases, providing a clear and measurable chromogenic response. Its ability to be used in a wide range of concentrations without being a limiting factor in reactions makes it particularly valuable in biochemical assays .
Eigenschaften
CAS-Nummer |
53204-64-1 |
|---|---|
Molekularformel |
C6H4NO4P |
Molekulargewicht |
185.07 g/mol |
IUPAC-Name |
1-nitro-4-phosphorosooxybenzene |
InChI |
InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H |
InChI-Schlüssel |
RPLNFVZIGAYKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


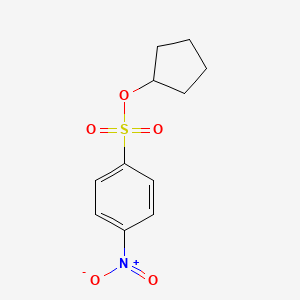

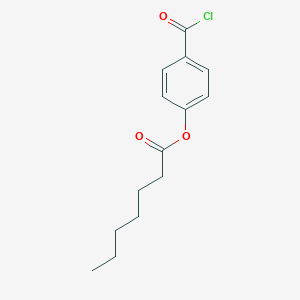
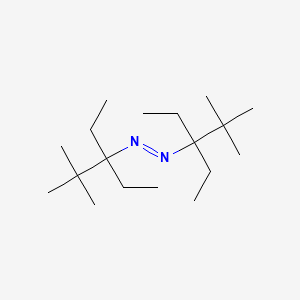
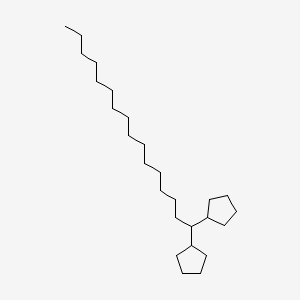
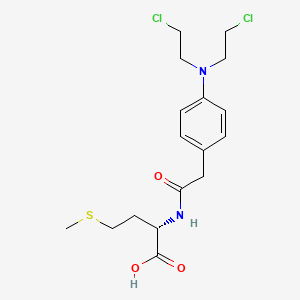

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
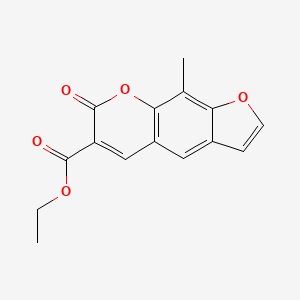
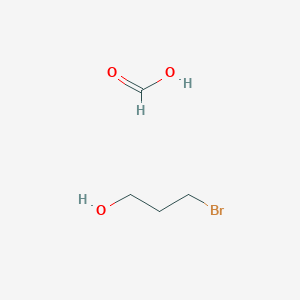

![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
